1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol
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Overview
Description
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol is an organic compound with the molecular formula C18H16N2O2. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications .
Preparation Methods
The synthesis of 1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol typically involves the diazotization of 2-amino-4-methylanisole followed by coupling with naphthalen-2-ol. The reaction conditions generally include acidic environments to facilitate the diazotization process. Industrial production methods often involve the use of ethanol, acetone, benzene, and gasoline as solvents to dissolve the reactants and control the reaction environment .
Chemical Reactions Analysis
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism by which 1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol exerts its effects involves the interaction of the azo group with various molecular targets. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include the formation of stable complexes with proteins and other macromolecules, affecting their function and activity .
Comparison with Similar Compounds
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol can be compared with other azo compounds such as:
Methyl orange: Another azo dye used as a pH indicator.
Sudan III: Used for staining in biological applications.
Congo red: Employed in histology for staining amyloid proteins.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
6410-20-4 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-10-17(22-2)15(11-12)19-20-18-14-6-4-3-5-13(14)8-9-16(18)21/h3-11,21H,1-2H3 |
InChI Key |
GWDHYAASZOWIJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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